beta-D-glucosyl crocetin(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

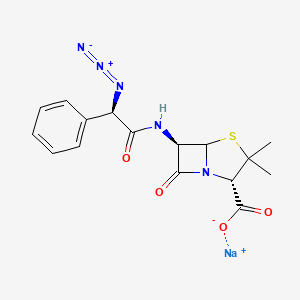

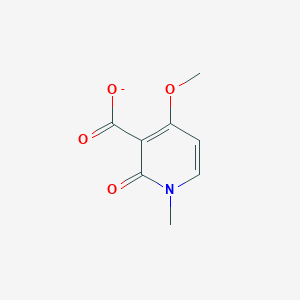

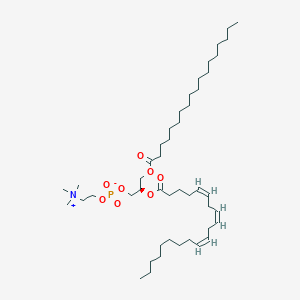

Beta-D-glucosyl crocetin(1-) is a carboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of beta-D-glucosyl crocetin. The major species at pH 7.3. It is a conjugate base of a beta-D-glucosyl crocetin.

Scientific Research Applications

Anticancer Potential

Beta-D-glucosyl crocetin(1-) derived from the saffron plant (Crocus sativus L.) shows promise in cancer research. A study revealed its potential in inhibiting the proliferation of human breast adenocarcinoma cells without significantly affecting normal cells. Molecular docking studies indicated a strong affinity for estrogen receptor alpha and histone deacetylase 2, suggesting its role in inhibiting breast cancer signaling pathways (Mir et al., 2020).

Biochemical Characterization

Research has identified and characterized various crocetin esters present in both saffron and Gardenia jasminoides, contributing to their color. This study provided insights into the structural diversity of these compounds, including the identification of five new compounds (Carmona et al., 2006).

Biosynthesis Process

The glucosylation of crocetin to crocin in Gardenia jasminoides has been elucidated, identifying two glucosyltransferases, UGT75L6 and UGT94E5, responsible for this conversion. This discovery is pivotal for understanding the biosynthesis of crocin, a significant nutraceutical and food coloring agent (Nagatoshi et al., 2012).

Quality Control in Saffron Production

A study on the rapid determination of crocetin esters and picrocrocin in saffron spice emphasizes the importance of quality control in saffron production. It highlights the development of multivariate models for determining the content of these compounds (Sánchez et al., 2008).

Therapeutic Applications

Research on crocetin esters, including beta-D-glucosyl crocetin(1-), has shown their therapeutic potential. For instance, they have been studied for their neuroprotective effects, demonstrating their ability to suppress serum deprivation-induced cell death and inhibit neutral sphingomyelinase activity (Ochiai et al., 2007).

Metabolism and Absorption Studies

Studies have investigated the metabolism of crocetin and crocins in vivo, revealing that orally administered crocetin is absorbed into the blood as crocetin and its glucuronide conjugates, while crocins are hydrolyzed to crocetin before absorption (Asai et al., 2005).

Environmental Influence on Saffron Constituents

Research exploring the influence of corm provenance and environmental conditions on saffron constituents has highlighted the impact of these factors on the content of main crocetin esters and other saffron compounds (Siracusa et al., 2010).

properties

Molecular Formula |

C26H33O9- |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate |

InChI |

InChI=1S/C26H34O9/c1-16(11-7-13-18(3)24(31)32)9-5-6-10-17(2)12-8-14-19(4)25(33)35-26-23(30)22(29)21(28)20(15-27)34-26/h5-14,20-23,26-30H,15H2,1-4H3,(H,31,32)/p-1/b6-5+,11-7+,12-8+,16-9+,17-10+,18-13+,19-14+/t20-,21-,22+,23-,26+/m1/s1 |

InChI Key |

ZVGODNZUEWDIPM-YXRLTKITSA-M |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)[O-] |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)

![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)

![alpha-(3-methylbut-2-en-1-yl)-omega-{4-[(2-acetamido-2-deoxy-alpha-D-glucopyranosyloxy)(hydroxy)phosphoryloxy]-2-methylbutyl}poly[(2E)-2-methylbut-2-ene-1,4-diyl]](/img/structure/B1263467.png)